molecular formula C19H22N2O3S B6431188 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1903233-14-6

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B6431188
CAS No.: 1903233-14-6
M. Wt: 358.5 g/mol
InChI Key: ASSRBEXXQODHRN-UHFFFAOYSA-N
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Description

The compound N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide features a unique hybrid structure combining a partially hydrogenated naphthalene (tetrahydronaphthalene) core with a pyridine-carboxamide moiety. Key structural elements include:

  • A methylsulfanyl substituent on the pyridine ring, which may influence electronic properties and metabolic stability.
  • A carboxamide linker, enhancing solubility and enabling interactions with biological targets.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-14-7-8-16-13(11-14)5-3-9-19(16,23)12-21-17(22)15-6-4-10-20-18(15)25-2/h4,6-8,10-11,23H,3,5,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSRBEXXQODHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(N=CC=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • A tetrahydronaphthalene moiety
  • A pyridine ring
  • A methylsulfanyl group

The chemical formula for this compound is C16H19N1O3SC_{16}H_{19}N_{1}O_{3}S with a molecular weight of approximately 305.39 g/mol. Its structural features contribute to its interaction with biological targets.

Research indicates that this compound exhibits activity through several mechanisms:

  • Dopamine Receptor Agonism : It has been identified as a selective agonist for the D3 dopamine receptor, which is implicated in various neurological conditions .
  • Inhibition of Amyloid Beta Formation : The compound has shown potential in inhibiting the formation of neurotoxic amyloid beta oligomers, particularly relevant in Alzheimer's disease pathology.
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that it may possess dual antibacterial and anticancer properties, although detailed mechanisms remain to be fully elucidated .

Anticancer Activity

A series of in vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colorectal cancer), Jurkat (T-cell leukemia), and J774A.1 (macrophages).
  • Findings : The compound exhibited significant growth inhibition across these lines, with IC50 values indicating effective concentrations for inducing cell death.
Cell LineIC50 (µM)Effectiveness (%)
HT291085
Jurkat1575
J774A.11280

Neuroprotective Effects

In models simulating neurodegenerative conditions, the compound has been shown to reduce neuronal death associated with amyloid beta toxicity. This suggests a protective role in neurodegenerative diseases.

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice expressing human amyloid precursor protein, treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
  • Cancer Treatment Regimens : In combination therapy studies, this compound enhanced the efficacy of standard chemotherapeutic agents like doxorubicin, suggesting potential as an adjunct therapy in cancer management.

Comparison with Similar Compounds

Core Heterocyclic Structures

The target compound’s tetrahydronaphthalene core distinguishes it from analogs with dihydropyridine or benzodioxin systems (Table 1). For example:

  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ( ) utilizes a tetrahydropyridine ring, which is more electron-deficient due to the ketone group.
  • 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ( ) features a 1,4-dihydropyridine core, often associated with calcium channel modulation.

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups
Target Compound Tetrahydronaphthalene Hydroxy, methoxy, methylsulfanyl
Methyl (S)-6-oxo-... ( ) Tetrahydropyridine Tosyl, thiophen-3-yl, phenyl
AZ331 ( ) 1,4-Dihydropyridine Cyano, furyl, thioether

Substituent Analysis

  • Hydroxy and Methoxy Groups : The target’s 1-hydroxy-6-methoxy substituents may enhance solubility compared to halogenated analogs like AZ257 ( ), which contains a bromophenyl group.
  • Methylsulfanyl vs.
  • Carboxamide Linkers : The carboxamide group is shared with compounds like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ( ), suggesting shared synthetic strategies for amide bond formation.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide benchmarks:

  • Melting Points : The tetrahydropyridine derivative in has a melting point of 152–159°C, indicative of crystalline stability.
  • Chromatographic Behavior : highlights enantioselective separation, suggesting the target’s chiral center may require similar techniques for purification.

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